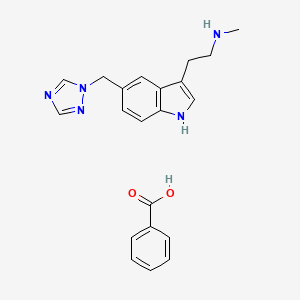
N10-Monodesmethyl Rizatriptan Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N10-Monodesmethyl Rizatriptan Benzoate is a metabolite of Rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist. It is structurally derived from tryptamine and has the molecular formula C21H23N5O2 with a molecular weight of 377.44 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The preparation of N10-Monodesmethyl Rizatriptan Benzoate involves synthetic routes similar to those used for Rizatriptan. The solid dispersions of Rizatriptan benzoate are prepared with PEG 6000 and mannitol in various ratios . The synthetic route typically involves the use of liquid chromatography tandem-mass spectrometry (LC/MS/MS) for the analysis of plasma concentrations
Analyse Des Réactions Chimiques
N10-Monodesmethyl Rizatriptan Benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N10-Monodesmethyl Rizatriptan Benzoate is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a valuable biochemical for proteomics research . In pharmacological studies, it is used to understand the bioequivalence and tolerability of different formulations of Rizatriptan . Additionally, it is used in the development and optimization of mouth-dissolving tablets for quick action in treating migraines .
Mécanisme D'action
The mechanism of action of N10-Monodesmethyl Rizatriptan Benzoate is similar to that of Rizatriptan. It binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of brain blood vessels and blocks pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . The molecular targets and pathways involved include the serotonin receptors and the trigeminovascular system .
Comparaison Avec Des Composés Similaires
N10-Monodesmethyl Rizatriptan Benzoate is unique in its structure and function compared to other similar compounds. Similar compounds include other triptans such as Sumatriptan, Zolmitriptan, and Naratriptan . While these compounds also target serotonin receptors, this compound is specifically a metabolite of Rizatriptan and has distinct pharmacokinetic properties .
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
benzoic acid;N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C14H17N5.C7H6O2/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;8-7(9)6-4-2-1-3-5-6/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1-5H,(H,8,9) |
Clé InChI |
SAJJQXRZSGAWKF-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
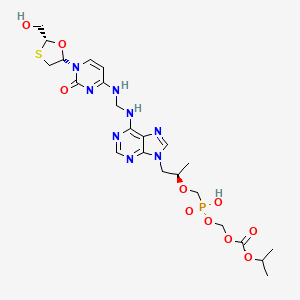
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
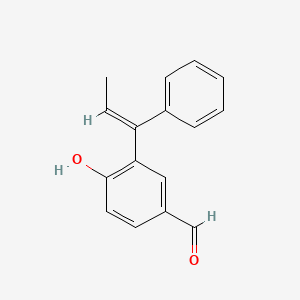
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
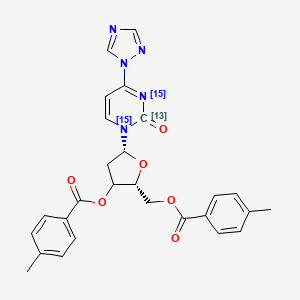
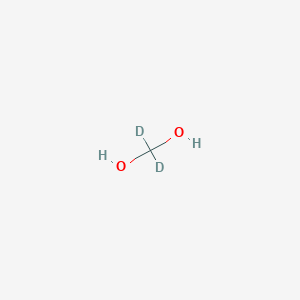

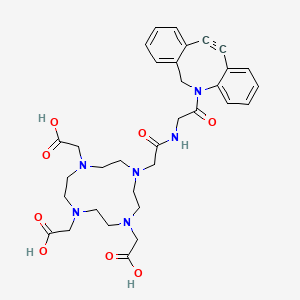

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
